![molecular formula C20H28N4O3S2 B4626044 2-({[(5-异丙基-4-丙基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)-5,6-二氢-4H-环戊并[b]噻吩-3-羧酸乙酯](/img/structure/B4626044.png)

2-({[(5-异丙基-4-丙基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)-5,6-二氢-4H-环戊并[b]噻吩-3-羧酸乙酯

描述

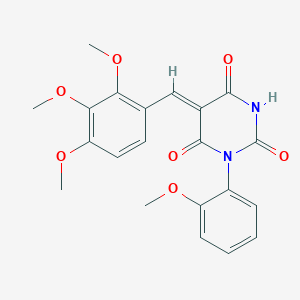

The compound of interest belongs to a class of organic molecules that are characterized by the presence of multiple heterocyclic rings, including triazole and thiophene moieties. These structures are often explored for their potential in various fields, including materials science and pharmacology, due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of the core heterocyclic structure followed by functionalization with various substituents. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives demonstrates a convenient method for creating complex molecules with multiple rings and functional groups through interactions of basic heterocyclic components in the presence of reagents like EtOH/TEA at room temperature (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the geometry of its various substituents. A study on the crystal structure of a new azo-Schiff base "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" reveals the precise arrangement of the molecule's core and substituents, highlighting the importance of structural analysis in understanding the compound's properties (Menati et al., 2020).

Chemical Reactions and Properties

Compounds with thiophene and triazole rings can undergo various chemical reactions, including heterocyclization, which can be used to introduce new functional groups or modify existing ones. For instance, reactions with carbon disulfide and halo compounds can yield bisthiazole and bisthiolane derivatives, demonstrating the versatility of these compounds in chemical synthesis (Khodairy & El-Saghier, 2011).

科学研究应用

合成方法和杂环化学

围绕该化合物进行研究的一个基石涉及开发用于创建杂环化合物的有效合成路线。研究已经展示了合成噻吩衍生物的方法,展示了噻吩基化合物在有机合成中的多功能性。例如,Gewald反应已被用于合成6-(1H-1,2,4-三唑-1-基)-噻吩[2,3-d]嘧啶-4(3H)-酮,突出了一种构建具有潜在药理活性的复杂噻吩骨架的方法(孙、黄和丁,2010)。此外,有机催化的水性条件促进了四组分Gewald反应,从而能够形成噻吩的2-氨基-3-羧酰胺衍生物,这些衍生物直接从反应混合物中沉淀出来(Abaee & Cheraghi, 2013)。

生物活性

对噻吩衍生物固有的生物活性的探索包括抗菌和潜在的抗炎特性。已经合成并评估了基于噻吩结构的化合物的抗菌有效性。例如,对新的取代螺吡唑噻吩、嘧啶噻吩和苯并二氮杂卓噻吩哒嗪衍生物的研究揭示了显着的抗菌活性,突出了噻吩衍生物在药物化学中的潜力(Faty, Hussein, & Youssef, 2010)。此外,整合吡唑和噻吩药效团的化合物的合成和体外评价已经证明了有效的抗菌特性,支持对这些化合物进行药物应用的研究(Mabkhot等,2015)。

属性

IUPAC Name |

ethyl 2-[[2-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S2/c1-5-10-24-17(12(3)4)22-23-20(24)28-11-15(25)21-18-16(19(26)27-6-2)13-8-7-9-14(13)29-18/h12H,5-11H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVBCBKUVXLXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[({[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)

![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)

![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)

![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)

![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)